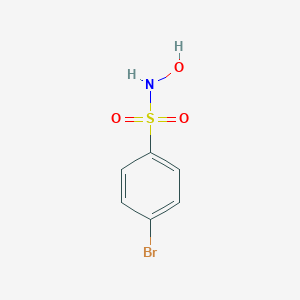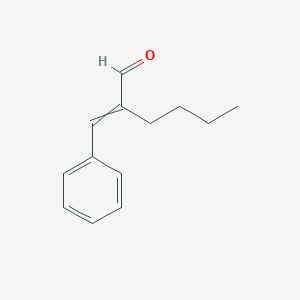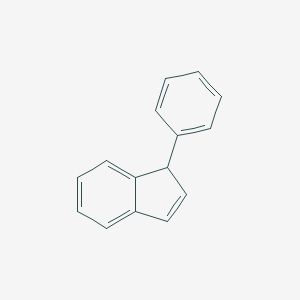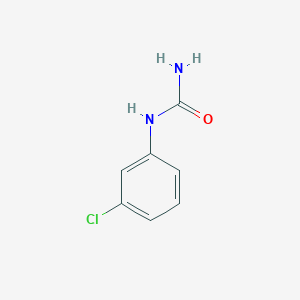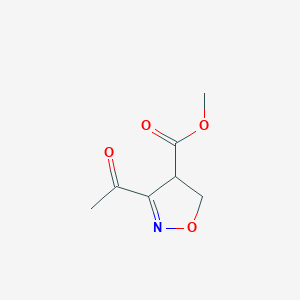
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate, also known as MADIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.
科学的研究の応用
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of scientific research applications, including its use as a building block for the synthesis of other compounds, such as heterocyclic compounds and peptides. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Moreover, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been used as a probe to study enzyme activity and protein-protein interactions.
作用機序
The mechanism of action of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can undergo nucleophilic addition reactions with a range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a valuable tool for the synthesis of complex molecules and the study of enzyme activity.
生化学的および生理学的効果
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been found to have neuroprotective effects and can reduce oxidative stress in the brain. These effects make Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate a promising compound for the development of new drugs for the treatment of cancer and neurological disorders.
実験室実験の利点と制限
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has several advantages for lab experiments, including its high yield and purity, reproducibility, and versatility as a building block for the synthesis of other compounds. However, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate also has some limitations, including its reactivity, which can make it difficult to handle, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate. One area of research is the development of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of research is the study of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate as a probe for enzyme activity and protein-protein interactions. Additionally, the synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate derivatives with improved properties and reactivity is an area of ongoing research.
Conclusion:
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a valuable compound for scientific research due to its high yield and purity, versatility, and potential applications in drug development and enzyme studies. While there are some limitations to its use, ongoing research is focused on improving its properties and exploring new applications. Overall, Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate is a promising compound with significant potential for future scientific research.
合成法
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate can be synthesized through a multi-step process starting with the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 3-acetyl-4,5-dihydroisoxazole. This intermediate is then treated with methyl chloroformate and triethylamine to yield Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate in high yield and purity. The synthesis of Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate has been optimized to ensure reproducibility and scalability, making it a valuable compound for scientific research.
特性
CAS番号 |
132659-36-0 |
|---|---|
製品名 |
Methyl 3-acetyl-4,5-dihydroisoxazole-4-carboxylate |
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC名 |
methyl 3-acetyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-4(9)6-5(3-12-8-6)7(10)11-2/h5H,3H2,1-2H3 |
InChIキー |
DTPONCAIQQXBNW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOCC1C(=O)OC |
正規SMILES |
CC(=O)C1=NOCC1C(=O)OC |
同義語 |
4-Isoxazolecarboxylic acid, 3-acetyl-4,5-dihydro-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



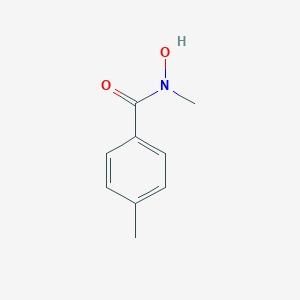
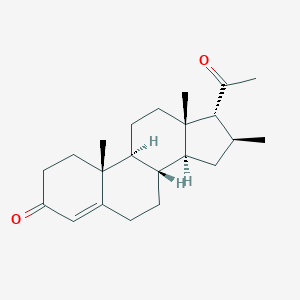
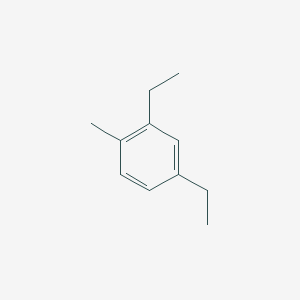

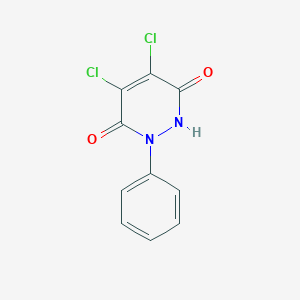
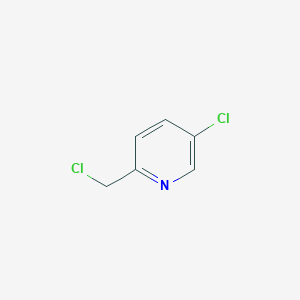
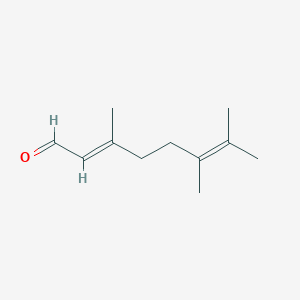
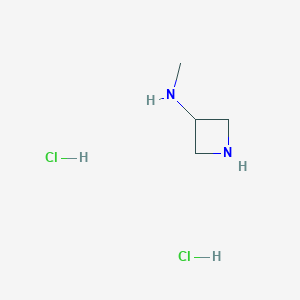

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
